molecular formula C13H10F2O B11885080 2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone

2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone

Cat. No.: B11885080
M. Wt: 220.21 g/mol
InChI Key: VHUGALZDYSALGX-UHFFFAOYSA-N
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Description

2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone is an organic compound with the molecular formula C13H10F2O It is a derivative of naphthalene, characterized by the presence of fluorine atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone typically involves the fluorination of naphthalene derivatives. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with a fluorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(4-methylnaphthalen-1-yl)ethanone
  • 2-Fluoro-1-(4-chloromethyl)naphthalen-1-yl)ethanone
  • 2-Fluoro-1-(4-bromomethyl)naphthalen-1-yl)ethanone

Uniqueness

2-Fluoro-1-(4-(fluoromethyl)naphthalen-1-yl)ethanone is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

2-fluoro-1-[4-(fluoromethyl)naphthalen-1-yl]ethanone

InChI

InChI=1S/C13H10F2O/c14-7-9-5-6-12(13(16)8-15)11-4-2-1-3-10(9)11/h1-6H,7-8H2

InChI Key

VHUGALZDYSALGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=O)CF)CF

Origin of Product

United States

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